N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
Description
N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a heterocyclic small molecule featuring a 1,2,4-oxadiazole ring fused with a 2-oxopyridine moiety and an acetamide linker substituted with a 2-bromophenyl group.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O3/c1-14-8-10-15(11-9-14)20-25-21(30-26-20)16-5-4-12-27(22(16)29)13-19(28)24-18-7-3-2-6-17(18)23/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGYJZNDBWMGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound has a complex structure characterized by multiple functional groups that contribute to its biological properties. The molecular formula is , indicating the presence of bromine, nitrogen, and oxygen atoms which are crucial for its activity.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C23H18BrN3O2 |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Br |
| InChI | InChI=1S/C23H18BrN3O2 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The oxadiazole moiety is known for its anticancer properties due to its antiangiogenic and mitostatic potential. Studies have shown that compounds containing oxadiazole rings can inhibit tumor growth by disrupting angiogenesis and inducing apoptosis in cancer cells .
Biological Activity Studies
Recent studies have focused on evaluating the anticancer and antimicrobial properties of this compound.
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that it has an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin in certain cell lines .
Case Study:
In a study conducted on A549 lung adenocarcinoma cells, the compound showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Additionally, the compound has been tested for antimicrobial properties. Preliminary results indicate that it possesses activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent .
Research Findings
The following table summarizes key findings from various studies on the biological activity of the compound.
Table 2: Summary of Biological Activity Findings
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and pyridine moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines. The specific compound has been noted for its potential to inhibit tumor growth through mechanisms that may involve apoptosis induction and cell cycle arrest. In vitro studies have demonstrated effective growth inhibition percentages against several cancer types, including breast and ovarian cancers .
Antimicrobial Properties
Compounds similar to N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide have been synthesized and evaluated for their antimicrobial effects. These studies suggest that the compound could possess activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
Synthetic Methodologies
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxadiazole Ring : This can be achieved through the reaction of appropriate hydrazones with carboxylic acids or acid chlorides.
- Pyridine Derivative Synthesis : The pyridine component is often synthesized using cyclization reactions involving suitable precursors.
- Bromination : The introduction of the bromine atom at the 2-position of the phenyl ring can be performed using bromination agents like N-bromosuccinimide.
- Final Acetamide Formation : The last step involves acylation reactions to form the acetamide structure, typically using acetic anhydride or acetyl chloride in the presence of a base .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Substituent Effects on Activity
- Bromophenyl vs. Difluorobenzoyl : The 2-bromophenyl group in the target compound may enhance halogen bonding with target proteins compared to the electron-withdrawing difluorobenzoyl group in the analog from . This could stabilize ligand-receptor interactions but reduce solubility .
- Oxadiazole vs. Oxazole/Sulfonyl : The 1,2,4-oxadiazole ring in the target compound offers greater metabolic stability compared to the sulfonyl-oxazole derivative in , which may be prone to hydrolysis .
- Methylphenyl vs.
Hypothetical Pharmacological Profiles
While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:
- Kinase Inhibition : The 2-oxopyridine moiety is common in kinase inhibitors (e.g., JAK/STAT inhibitors). The bromophenyl group may compete with ATP-binding pockets .
- Antimicrobial Potential: The oxadiazole core in the target compound shares features with antibacterial agents in , though the lack of sulfonyl groups may reduce Gram-negative activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
